REACTION_CXSMILES
|
[CH3:1][SiH:2]([CH3:4])[Cl:3].[Cl-].[Al+3].[Cl-].[Cl-].[CH3:9][C:10]([CH3:14])=[C:11]([CH3:13])[CH3:12]>>[CH3:9][C:10]([Si:2]([CH3:4])([CH3:1])[Cl:3])([CH3:14])[CH:11]([CH3:13])[CH3:12] |f:1.2.3.4|
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Name
|
|
Quantity
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100 mL
|
Type
|
reactant
|
Smiles
|
C[SiH](Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
109.5 mL
|
Type
|
reactant
|
Smiles
|
CC(=C(C)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction temperature is maintained in the range from 25° to 30° C. by external cooling
|
Type
|
WAIT
|
Details
|
After 4 hours
|
Duration
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4 h
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Type
|
FILTRATION
|
Details
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undissolved aluminium chloride is filtered off from the reaction solution which
|
Type
|
DISTILLATION
|
Details
|
is then distilled
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CC(C(C)C)(C)[Si](Cl)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |